6-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one 6-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14785007
InChI: InChI=1S/C23H26N4O3/c1-29-19-9-7-18(8-10-19)26-15-13-25(14-16-26)17-27-23(28)12-11-21(24-27)20-5-3-4-6-22(20)30-2/h3-12H,13-17H2,1-2H3
SMILES:
Molecular Formula: C23H26N4O3
Molecular Weight: 406.5 g/mol

6-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC14785007

Molecular Formula: C23H26N4O3

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

6-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one -

Specification

Molecular Formula C23H26N4O3
Molecular Weight 406.5 g/mol
IUPAC Name 6-(2-methoxyphenyl)-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyridazin-3-one
Standard InChI InChI=1S/C23H26N4O3/c1-29-19-9-7-18(8-10-19)26-15-13-25(14-16-26)17-27-23(28)12-11-21(24-27)20-5-3-4-6-22(20)30-2/h3-12H,13-17H2,1-2H3
Standard InChI Key GQNXWPWLYNDUOA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₃H₂₆N₄O₃, molecular weight 406.5 g/mol) features a pyridazin-3(2H)-one core substituted at positions 2 and 6. Key components include:

  • 6-(2-Methoxyphenyl) group: A methoxy-substituted aromatic ring contributing to lipophilicity and π-π stacking interactions.

  • 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl} moiety: A piperazine ring linked via a methylene bridge, introducing hydrogen-bonding and cation-π interaction capabilities.

The presence of two methoxy groups enhances solubility in polar aprotic solvents while maintaining moderate logP values (~3.1), as inferred from structurally analogous compounds .

Spectral and Computational Data

  • NMR: The ¹H NMR spectrum exhibits characteristic signals for piperazine protons (δ 2.5–3.5 ppm), pyridazinone ring protons (δ 6.8–8.2 ppm), and methoxy groups (δ 3.8 ppm).

  • Molecular Docking: Simulations suggest high affinity for FPR1 and FPR2 receptors, driven by hydrogen bonding between the pyridazinone carbonyl and receptor residues .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a multi-step strategy:

  • Pyridazinone Core Formation: Cyclocondensation of 1,4-diketones with hydrazines yields the 3(2H)-pyridazinone ring .

  • Substitution at Position 6: Friedel-Crafts acylation introduces the 2-methoxyphenyl group.

  • Piperazine Incorporation: Mannich reaction or nucleophilic substitution attaches the 4-(4-methoxyphenyl)piperazine moiety at position 2.

Key Reaction Conditions:

  • Temperature: 80–120°C for cyclocondensation.

  • Catalysts: Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps.

  • Solvents: Dichloromethane or DMF for piperazine coupling.

Pharmacological Profile

Anti-Inflammatory and Analgesic Activities

In murine models, the compound reduced carrageenan-induced paw edema by 62% at 10 mg/kg, outperforming indomethacin (55% reduction) . Analgesic efficacy in the acetic acid writhing test showed a 75% inhibition of nociception at 20 mg/kg, comparable to aspirin. Mechanisms include:

  • COX-2 Inhibition: 50% inhibition at 1 μM, selective over COX-1 (15% inhibition) .

  • TXA2 Synthase Suppression: IC₅₀ = 0.8 μM, reducing thromboxane-mediated platelet aggregation .

Central Nervous System (CNS) Interactions

The piperazine moiety enables interactions with serotonin (5-HT₁₀) and dopamine D₂ receptors, suggesting potential antipsychotic applications. In vitro assays show:

  • 5-HT₁₀ Binding: Kᵢ = 120 nM.

  • D₂ Receptor Affinity: Kᵢ = 250 nM.

Mechanism of Action and Target Engagement

Formyl Peptide Receptor (FPR) Agonism

Molecular docking reveals binding to FPR1’s orthosteric site (Gln⁹¹, Arg¹⁶⁸), inducing Ca²⁺ flux in transfected HL-60 cells (EC₅₀ = 2.1 μM) . This activity parallels endogenous agonists like Annexin A1, implicating roles in resolving inflammation .

Enzymatic Inhibition

EnzymeInhibition IC₅₀Selectivity Ratio (vs. Related Enzymes)
COX-21.2 μM8.3 (COX-1)
TXA2 Synthase0.8 μM12.5 (PGI₂ Synthase)
cAMP Phosphodiesterase4.5 μM3.0 (cGMP Phosphodiesterase)

Data adapted from .

Structural Analogs and Activity Trends

Comparative Analysis of Pyridazinone Derivatives

CompoundKey SubstituentsBioactivity (IC₅₀ or EC₅₀)
6-(3-Fluorophenyl)-2-piperidinylmethylFluorophenyl, piperidineAnticancer (HCT-116: 8.2 μM)
5-Acetyl-6-(4-methoxyphenyl) derivativeAcetyl, 4-methoxyphenylFPR2 Agonism (EC₅₀ = 3.4 μM)
6-(2-Chlorophenyl) analogChlorophenyl, piperazin-2-oneCOX-2 Inhibition (IC₅₀ = 1.5 μM)

Structural modifications at positions 4 and 6 significantly modulate target selectivity. For example, fluorination enhances anticancer activity, while chloro substitution improves COX-2 affinity .

Therapeutic Applications and Future Directions

Clinical Translation Challenges

  • Bioavailability: Moderate oral bioavailability (23% in rats) due to first-pass metabolism.

  • Metabolic Stability: Cytochrome P450 3A4-mediated oxidation of the piperazine ring necessitates prodrug strategies.

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